molecular formula C22H32Cl2N2O4Pd2 B1180277 Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) CAS No. 18987-71-8

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)

Cat. No.: B1180277
CAS No.: 18987-71-8
M. Wt: 672.2 g/mol
InChI Key: DOPWIGIERKGSKX-UHFFFAOYSA-L
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Description

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) is a coordination compound that features palladium as its central metal. This compound is known for its unique structural properties and its utility in various catalytic processes, particularly in organic synthesis. It is often used as a catalyst in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.

Properties

CAS No.

18987-71-8

Molecular Formula

C22H32Cl2N2O4Pd2

Molecular Weight

672.2 g/mol

IUPAC Name

1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;palladium(2+);dichloride

InChI

InChI=1S/2C11H16NO2.2ClH.2Pd/c2*1-12(2)8-9-5-10(13-3)7-11(6-9)14-4;;;;/h2*5,7H,8H2,1-4H3;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

DOPWIGIERKGSKX-UHFFFAOYSA-L

SMILES

CN(C)CC1=[C-]C(=CC(=C1)OC)OC.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[ClH+][Pd][ClH+].[Pd]

Canonical SMILES

CN(C)CC1=[C-]C(=CC(=C1)OC)OC.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[Cl-].[Cl-].[Pd+2].[Pd+2]

Origin of Product

United States

Preparation Methods

The synthesis of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) typically involves the reaction of dimethylaminomethyl-substituted aromatic compounds with palladium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using large reactors and optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include boronic acids, halides, and organostannanes. The major products formed are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination steps, which are crucial in cross-coupling reactions. These steps allow the formation of new carbon-carbon bonds, making it a valuable catalyst in organic synthesis .

Comparison with Similar Compounds

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) can be compared with other palladium-based catalysts such as:

    Palladium(II) acetate: Another widely used palladium catalyst in organic synthesis.

    Palladium(II) chloride: Commonly used in various catalytic processes.

    Bis(triphenylphosphine)palladium(II) chloride: Known for its use in cross-coupling reactions.

What sets Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) apart is its specific ligand environment, which can offer unique reactivity and selectivity in catalytic processes .

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